molecular formula C14H22O7 B114972 ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate CAS No. 143114-02-7

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate

Cat. No.: B114972
CAS No.: 143114-02-7
M. Wt: 302.32 g/mol
InChI Key: AURMZYPHQITQON-UHFFFAOYSA-N
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Description

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate is a synthetic polymer composed of polyvinyl alcohol and triethylene glycol diacrylate. This copolymer is known for its unique properties, such as high water absorption, flexibility, and biocompatibility. It is widely used in various fields, including biomedical applications, drug delivery systems, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be synthesized through free radical polymerization. The process involves the reaction of polyvinyl alcohol with triethylene glycol diacrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an aqueous solution at elevated temperatures (around 60-80°C) to facilitate the formation of the copolymer .

Industrial Production Methods

In industrial settings, the copolymer is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent product quality. The polymerization process may involve continuous or batch processing, depending on the desired production scale. The resulting copolymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.

    Biology: Employed in the development of biosensors and bioadhesives.

    Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering scaffolds.

    Industry: Applied in coatings, adhesives, and water treatment processes.

Mechanism of Action

The mechanism of action of polyvinyl alcohol-triethylene glycol diacrylate copolymer involves the formation of a three-dimensional network through crosslinking. This network structure imparts unique properties, such as high water absorption and mechanical strength. The copolymer interacts with various molecular targets, including proteins and cells, through hydrogen bonding and electrostatic interactions. These interactions facilitate its use in biomedical applications, such as drug delivery and tissue engineering.

Comparison with Similar Compounds

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be compared with other similar compounds, such as:

    Polyvinyl alcohol-polyethylene glycol diacrylate copolymer: Similar in structure but uses polyethylene glycol instead of triethylene glycol.

    Polyvinyl alcohol-polypropylene glycol diacrylate copolymer: Uses polypropylene glycol, resulting in different mechanical properties.

    Polyvinyl alcohol-ethylene glycol dimethacrylate copolymer: Uses ethylene glycol dimethacrylate, which provides different crosslinking density and properties.

These comparisons highlight the uniqueness of polyvinyl alcohol-triethylene glycol diacrylate copolymer in terms of its specific properties and applications.

Properties

CAS No.

143114-02-7

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2

InChI Key

AURMZYPHQITQON-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO

Canonical SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO

Synonyms

polyvinyl alcohol-triethylene glycol diacrylate copolymer
PVA-TEGDA copolyme

Origin of Product

United States

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